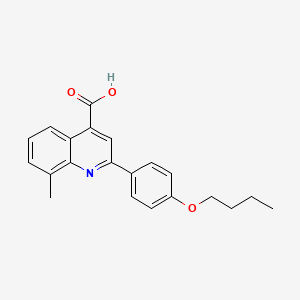2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS No.: 438231-93-7
Cat. No.: VC4930900
Molecular Formula: C21H21NO3
Molecular Weight: 335.403
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 438231-93-7 |
|---|---|
| Molecular Formula | C21H21NO3 |
| Molecular Weight | 335.403 |
| IUPAC Name | 2-(4-butoxyphenyl)-8-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C21H21NO3/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(23)24)17-7-5-6-14(2)20(17)22-19/h5-11,13H,3-4,12H2,1-2H3,(H,23,24) |
| Standard InChI Key | QYGHYEZHBOFPSM-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a quinoline core fused with a benzene ring, substituted at position 2 with a 4-butoxyphenyl group and at position 8 with a methyl group. The carboxylic acid at position 4 introduces polarity and hydrogen-bonding capability. The butoxy chain (-OC₄H₉) enhances lipophilicity compared to shorter alkoxy or alkyl substituents, potentially influencing bioavailability and membrane permeability .
Molecular Formula: C₂₁H₂₁NO₃
Molecular Weight: 335.40 g/mol (calculated using PubChem’s molecular weight algorithm) .
IUPAC Name: 2-[4-(Butoxy)phenyl]-8-methylquinoline-4-carboxylic acid.
Spectral and Computational Data
Although experimental spectral data (NMR, IR) for this specific compound are unavailable, analogs such as 2-(4-sec-butylphenyl)-8-methylquinoline-4-carboxylic acid (PubChem CID: 25218872) provide reference points . Key computational descriptors include:
-
LogP: ~3.2 (estimated via XLogP3, indicating moderate lipophilicity) .
-
Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid), 4 acceptors (quinoline N, carboxylic acid O, ether O) .
Synthesis and Optimization Strategies
Three-Component Doebner-Type Reaction
The synthesis of quinoline-4-carboxylic acids typically employs a three-component reaction involving aniline derivatives, aldehydes, and α-keto acids. For 2-(4-butoxyphenyl)-8-methylquinoline-4-carboxylic acid, the route would involve:
-
Aniline Derivative: 8-Methylaniline.
-
Aldehyde: 4-Butoxybenzaldehyde.
-
α-Keto Acid: Pyruvic acid (CH₃COCOOH).
Reaction Conditions:
Mechanism:
-
Imine Formation: Condensation of aniline and aldehyde.
-
Cyclization: Reaction with pyruvic acid to form dihydroquinoline.
-
Oxidation: Aromatization via hydrogen transfer to yield the quinoline core .
Industrial-Scale Production
Scalable methods include continuous flow synthesis, which enhances yield and reduces reaction time. For example, microreactors can achieve >90% conversion by optimizing residence time and temperature.
Material Science Applications
Coordination Chemistry
The carboxylic acid group enables metal chelation, forming complexes with Cu(II) or Fe(III). Such complexes are explored for catalytic applications, including oxidation reactions.
Optical Properties
Quinoline derivatives exhibit tunable fluorescence. Substituents like butoxyphenyl may redshift emission wavelengths, making the compound a candidate for organic light-emitting diodes (OLEDs).
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
Synthetic Hurdles
-
Byproduct Formation: Competing pathways may generate dihydroquinoline intermediates, requiring rigorous purification .
-
Catalyst Efficiency: BF₃·THF, while effective, is moisture-sensitive. Alternatives like ionic liquids are under investigation .
Research Priorities
-
Biological Screening: In vitro assays against cancer cell lines and resistant bacteria.
-
Structure-Activity Relationships: Modifying the butoxy chain length to optimize pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume